

The Dibenzosuberone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-dibenzosuberone

Cat. No.: B099441

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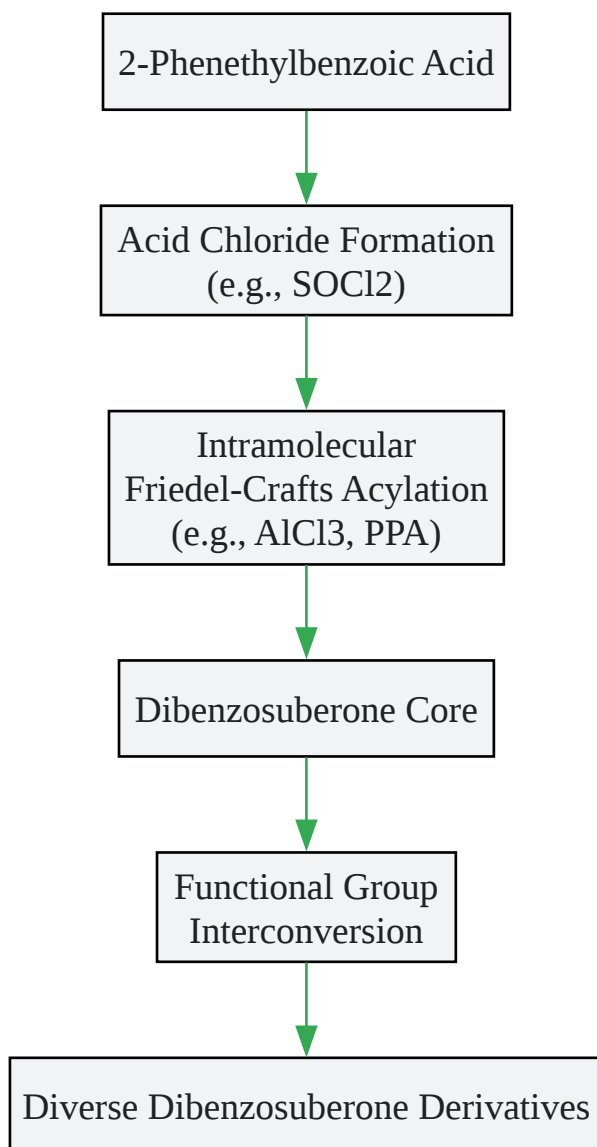
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

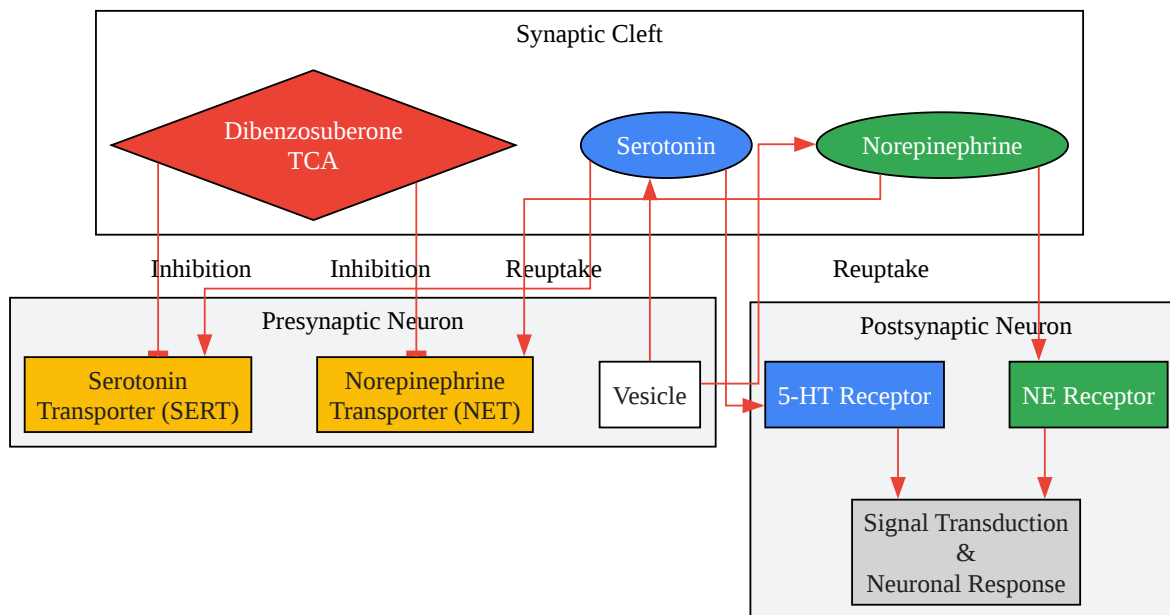
The dibenzosuberone scaffold, a tricyclic framework consisting of two benzene rings fused to a central seven-membered ring, has long been a cornerstone in medicinal chemistry. Its unique conformational flexibility and amenability to chemical modification have established it as a "privileged scaffold" – a molecular structure capable of providing ligands for diverse biological targets. This technical guide provides a comprehensive review of the dibenzosuberone core, detailing its synthesis, diverse biological activities, and the underlying mechanisms of action.

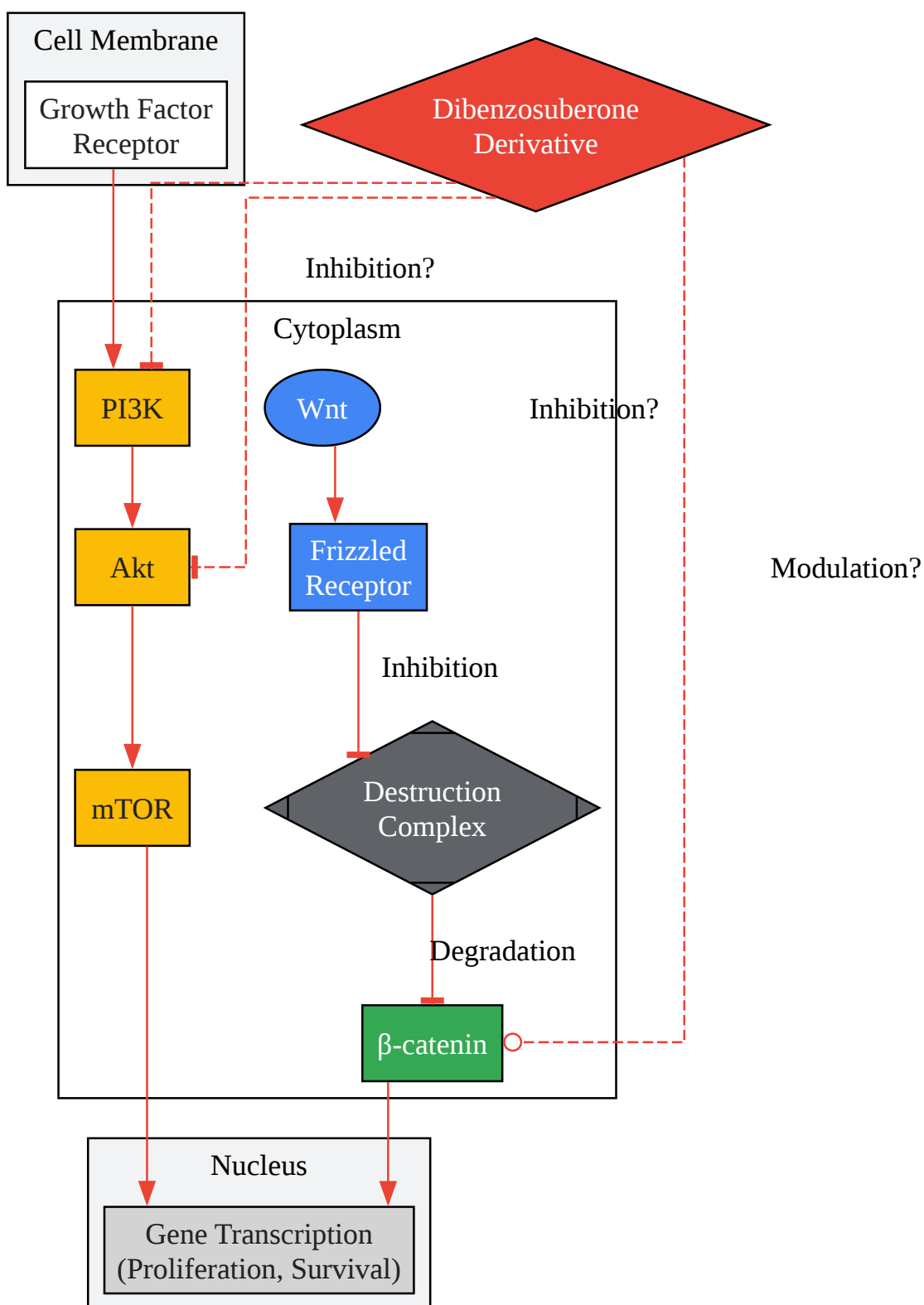
Synthesis of the Dibenzosuberone Core and Its Derivatives

The classical synthesis of the dibenzosuberone core typically involves an intramolecular Friedel-Crafts acylation of a 2-phenethylbenzoic acid derivative.^{[1][2]} This versatile approach allows for the introduction of various substituents on the aromatic rings, enabling the exploration of structure-activity relationships (SAR).

A general synthetic workflow is depicted below:







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References

- 1. Synthesis of Dibenzosuberone [cjph.com.cn]
- 2. juniperpublishers.com [juniperpublishers.com]
- To cite this document: BenchChem. [The Dibenzosuberone Scaffold: A Privileged Core in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099441#review-of-dibenzosuberone-scaffold-in-medicinal-chemistry]

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